5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride
Description
5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride is a fluorinated aniline derivative featuring a 4-methylpyrazole substituent at the 2-position of the benzene ring. The compound’s free base (C₁₀H₁₀FN₃) has a molecular weight of 191.209 g/mol, with a purity of 95% and storage recommendations at +4°C . Structural studies of such compounds often employ SHELX software (e.g., SHELXL) for refinement, ensuring accurate determination of bond lengths, angles, and crystallographic parameters .
Properties
IUPAC Name |
5-fluoro-2-(4-methylpyrazol-1-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c1-7-5-13-14(6-7)10-3-2-8(11)4-9(10)12;/h2-6H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZBWQGIOUGZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=C(C=C2)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432029-11-2 | |
| Record name | Benzenamine, 5-fluoro-2-(4-methyl-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432029-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of hydrazine with a carbonyl system . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues differ in substituents on the pyrazole ring or the benzene moiety. Examples include:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions | Purity |
|---|---|---|---|---|---|---|
| 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline* | Not Provided | C₁₀H₁₀FN₃ | 191.209 | 4-methylpyrazole | +4°C | 95% |
| 2-(4-Chloro-1H-pyrazol-1-yl)-5-fluoroaniline | ZX-AC006276 | C₉H₇ClFN₃ | 215.63† | 4-chloropyrazole | Not Specified | Not Provided |
| 4-(1H-Pyrazol-1-yl)aniline hydrochloride | 2334434-49-8 | C₂₇H₂₉ClFN₉O₄·HCl | 634.49 | Piperidine, tetrazole | Not Specified | Not Provided |
†Calculated based on formula C₉H₇ClFN₃.
Key Observations :
Physicochemical Properties
- Solubility : The hydrochloride form of the primary compound improves aqueous solubility compared to its free base. Chlorine-substituted analogues (e.g., ZX-AC006276) may exhibit reduced solubility due to higher hydrophobicity.
- Stability : Storage at +4°C for the primary compound suggests sensitivity to thermal degradation, a common trait among fluorinated anilines .
Biological Activity
5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorine atom and a pyrazole ring, contributes to its diverse biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H11ClFN3
- CAS Number : 1006468-17-2
- Molecular Weight : 191.205 g/mol
The compound's structure allows for various modifications, which can enhance its biological activity. The presence of the fluorine atom is particularly noteworthy as it influences the compound's lipophilicity and binding affinity to biological targets.
Synthesis Methods
The synthesis of 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride can be achieved through several methods:
- Cyclocondensation : Involves the reaction of hydrazine with carbonyl compounds.
- Microwave-Assisted Synthesis : Enhances yield and purity while reducing reaction times.
- Green Chemistry Approaches : Focus on environmentally friendly reagents and conditions.
Biological Activity
Research indicates that 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride exhibits several biological activities:
Antipromastigote Activity
The compound has shown potent in vitro antipromastigote activity, making it a candidate for further exploration in parasitic diseases such as leishmaniasis.
Antibacterial and Antifungal Properties
Studies have highlighted its antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values suggesting effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal strains. For instance:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These results indicate the compound’s potential as a broad-spectrum antimicrobial agent .
The mechanism of action involves the interaction with specific molecular targets, including enzymes and receptors that play crucial roles in cellular signaling pathways. This interaction may inhibit certain kinases or phosphatases, leading to altered cellular responses relevant to disease states .
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activity of this compound:
- In Vitro Cytotoxicity : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the pyrazole ring or substituent groups can significantly impact biological efficacy, guiding future drug design efforts .
- Comparative Studies : Similar compounds such as 5-Chloro-2-(4-methyl-1H-pyrazol-1-yl)aniline have been analyzed for their differing biological activities due to variations in halogen substitution.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
